Farnesol
Overview
Description
Pharmacological Applications of Farnesol
Farnesol (C15H26O) is a naturally occurring sesquiterpene alcohol found in essential oils and has been reported to exhibit a variety of pharmacological activities. It has been identified as a potential agent for the prevention and treatment of diseases affecting the dermis, central nervous system, cardiovascular system, and for its antimicrobial and antitumor properties. Despite its potential, the lack of specification regarding the farnesol isomer in research poses a limitation for the development of pharmaceutical products .
Inhibition of Biofilm Formation by Farnesol
Farnesol has been shown to play a role in quorum sensing, inhibiting filamentation and biofilm formation in Candida albicans. The compound's effectiveness is concentration-dependent and can completely inhibit biofilm formation at higher concentrations. Farnesol's impact on biofilm formation suggests its potential as a therapeutic agent against fungal infections .
Farnesol-Induced Apoptosis in Candida albicans
Farnesol not only inhibits biofilm formation but also induces apoptosis in C. albicans through caspase activation. This apoptotic effect is accompanied by changes in protein expression, reactive oxygen species accumulation, and mitochondrial degradation. These findings highlight farnesol's role in the fungal cell life cycle and its implications for fungal adaptation and survival .
Synthesis of Farnesol Isomers
The synthesis of farnesol isomers has been achieved through a modified Wittig procedure, which allows for the production of both (2Z)- and (2E)-stereoisomers of farnesol. This synthesis method provides a pathway for the creation of specific farnesol isomers for research and pharmaceutical applications .
Farnesol and CNS Inflammatory Demyelination
Farnesol exhibits neuroprotective activities and has been studied for its effects on murine experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. Treatment with farnesol resulted in delayed disease onset and decreased severity, which was associated with reduced spinal cord infiltration by immune cells and changes in gut microbiota composition. These findings suggest that farnesol could have protective effects against CNS inflammatory demyelination .
Farnesol's Effect on Pseudomonas aeruginosa
Farnesol has been found to inhibit the production of the Pseudomonas quinolone signal (PQS) and the virulence factor pyocyanin in Pseudomonas aeruginosa. This inhibition of PQS production and its associated virulence factors indicates that farnesol may have a role in interspecies interactions and could be a potential agent against P. aeruginosa infections .
Metabolism of Farnesol in Humans
In humans, farnesol undergoes glucuronidation in the liver, kidney, and intestine, and is a substrate for UGT2B7 and UGT1A1. The metabolism of farnesol to farnesyl glucuronide and hydroxyfarnesol suggests that glucuronidation may modulate the physiological and pharmacological properties of farnesol .
Farnesol's Antifungal Activity Against Cryptococcus neoformans
Farnesol demonstrates inhibitory activity against the Cryptococcus neoformans species complex without significantly altering the production of virulence-related exoenzymes. This suggests that farnesol could be an effective antifungal agent with minimal impact on the virulence of the pathogen .
Molecular Mechanisms in Farnesol-Induced Apoptosis
Farnesol induces apoptosis in various carcinoma cell types and has been implicated in the regulation of several biochemical and cellular processes. These include the regulation of enzymes in the mevalonate pathway and phosphatidylcholine biosynthesis, generation of reactive oxygen species, and activation of nuclear receptors. Farnesol's induction of endoplasmic reticulum stress and activation of the unfolded protein response are critical in promoting apoptosis in lung carcinoma cells .
Farnesol and Aspergillus nidulans
Farnesol induces the transcriptional accumulation of the Aspergillus nidulans Apoptosis-Inducing Factor (AIF)-like mitochondrial oxidoreductase. The involvement of autophagy and protein kinase C in farnesol-induced apoptosis in A. nidulans suggests that farnesol may influence pathways related to cell death and survival in fungi .
Scientific Research Applications
Pharmacological Applications
Farnesol (C15H26O) is a sesquiterpene alcohol found in essential oils, demonstrating diverse pharmacological activities. It has been studied for various pharmaceutical applications, including preventing and treating diseases affecting the dermis, central nervous, cardiovascular systems, microbial infections, and cancers. Farnesol shows potential in the development of future pharmaceutical products (Delmondes et al., 2020).
Anti-Cancer and Anti-Inflammatory Properties
Farnesol exhibits anti-cancer and anti-inflammatory effects. It alleviates allergic asthma, gliosis, and edema, and modulates various tumorigenic proteins across numerous tumor cell lines. Farnesol's potential mechanisms against cancers and inflammatory disorders include modulating Ras protein and nuclear factor kappa-light-chain-enhancer of activated B cells activation, suggesting its clinical development as a potential pharmacological agent (Jung et al., 2018).
Inhibition of Candida Albicans Biofilm Formation
Farnesol acts as a quorum-sensing molecule, inhibiting filamentation in Candida albicans and biofilm development. It completely inhibits biofilm formation at certain concentrations and suppresses the expression of hypha-specific wall proteins. This reveals farnesol's role as a naturally occurring molecule with potential for therapeutic applications (Ramage et al., 2002).
Production in Escherichia Coli
Farnesol can be produced in Escherichia coli by constructing a farnesol biosynthesis pathway. The overexpression of FPP synthase (IspA) and PgpB, along with a heterologous mevalonate pathway, enabled E. coli to produce significant quantities of farnesol. This indicates a novel approach for mass production of farnesol in E. coli (Wang et al., 2016).
Inhibition of Pseudomonas Aeruginosa Quorum Sensing
Farnesol, produced by Candida albicans, decreases production of the Pseudomonas quinolone signal (PQS) and pyocyanin in Pseudomonas aeruginosa. It inhibits PQS-stimulated transcription, suggesting that farnesol may play a role in interspecies interactions with P. aeruginosa (Cugini et al., 2007).
Quorum Sensing Molecule with Therapeutic Potential
Farnesol is a quorum sensing molecule (QSM) with diversified biomedical applications. It regulates various physiological processes, including filamentation, biofilm development, drug efflux, and apoptosis. It has shown anti-biofilm, anti-cancer, anti-tumor, and fungicidal properties, making it a potential agent for anti-microbial, anti-inflammatory, anti-allergic, anti-cancerous, and anti-obesity treatments (Gupta et al., 2019).
Future Directions
Farnesol is a quorum-sensing molecule with potential as an antifungal drug . Given the growing concern about fungal drug resistance, exploring new solutions is crucial . Therefore, summarizing the antifungal activity of Farnesol is expected to be the basis for further Farnesol research and application .
properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-YFVJMOTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040789 | |
Record name | trans,trans-Farnesol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Farnesol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5274 | |
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Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
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Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |
Record name | FARNESOL | |
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Record name | FARNESOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
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Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
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Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |
Record name | FARNESOL | |
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Record name | FARNESOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.0000394 [mmHg] | |
Record name | Farnesol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ... | |
Record name | FARNESOL | |
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Product Name |
trans,trans-Farnesol | |
Color/Form |
Colorless liquid, Slightly yellow liquid | |
CAS RN |
4602-84-0, 106-28-5 | |
Record name | FARNESOL | |
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Record name | trans-Farnesol | |
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Record name | trans-Farnesol | |
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Record name | Farnesol | |
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Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |
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Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |
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Record name | trans,trans-Farnesol | |
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Record name | Farnesol | |
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Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
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Record name | FARNESOL, (2E,6E)- | |
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Record name | FARNESOL | |
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Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
< 25 °C | |
Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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